4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a benzothiazine ring system fused with a methyl-substituted phenyl group and a carbonitrile group, along with the unique 1,1-dioxide functionality. This combination of structural elements contributes to its interesting chemical properties and biological activities.
The compound can be synthesized from readily available starting materials through various chemical reactions, making it accessible for research and development purposes. Its synthesis typically involves multi-step processes that allow for the introduction of various functional groups, enhancing its potential applications in scientific research.
4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is classified as a benzothiazine derivative. Benzothiazines are known for their pharmacological properties, including antitumor and anti-inflammatory activities. This compound specifically may exhibit effects related to potassium channel modulation, making it relevant in studies of diabetes and cardiovascular diseases.
The synthesis of 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide typically involves several key steps:
The reaction conditions often require careful control of temperature and pH to ensure successful cyclization and functional group introduction. The use of catalysts and specific solvents can also influence the yield and purity of the final product.
The molecular structure of 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide features:
The molecular formula is CHNOS. The compound's molecular weight is approximately 250.29 g/mol. Its structural features contribute to its biological activity and chemical reactivity.
4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide can undergo various chemical reactions:
Common reagents for these reactions include:
The products formed depend on the specific reagents and conditions used during these reactions.
The mechanism of action for 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is largely associated with its interaction with potassium channels. Compounds in this class have been shown to modulate potassium channel activity, particularly in pancreatic beta cells.
Studies indicate that derivatives like this compound can hyperpolarize beta cell membrane potential and inhibit glucose-stimulated insulin release in vitro. This suggests potential therapeutic applications in managing diabetes by influencing insulin secretion pathways.
The compound is typically characterized as a solid at room temperature with a specific melting point that may vary based on purity. Its solubility profile generally indicates moderate solubility in organic solvents while being less soluble in water.
Key chemical properties include:
These properties are crucial for understanding its behavior in biological systems and during synthetic applications.
The primary applications of 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide include:
This compound exemplifies how modifications in chemical structures can lead to significant variations in biological activity and therapeutic potential.
4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide represents a structurally optimized benzothiazine derivative with emerging significance in ion channel pharmacology and drug discovery. Characterized by the benzothiazine core—a fused bicyclic system incorporating benzene and sulfur-containing heterocyclic rings—this compound features critical modifications: a 4-methylphenyl group at position 4, a cyano (-CN) substituent at position 2, and sulfone groups (1,1-dioxide) that confer distinctive electronic properties and metabolic stability. The molecular formula is C₁₆H₁₂N₂O₂S (molecular weight: 296.34 g/mol), with systematic IUPAC name 4-(4-methylphenyl)-1,1-dioxo-1λ⁶,4-benzothiazine-2-carbonitrile [3]. Its structural framework positions it within broader medicinal chemistry efforts targeting ATP-sensitive potassium (KATP) channels and related physiological pathways, leveraging the benzothiazine scaffold's versatility in optimizing ligand-receptor interactions.
4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide functions as a potent activator of pancreatic β-cell Kir6.2/SUR1 KATP channels, though with reduced efficacy compared to classical benzothiadiazine openers like diazoxide or BPDZ 73. Electrophysiological studies demonstrate that this compound hyperpolarizes β-cell membrane potential at concentrations ≥10 µM, mediated through increased K⁺ conductance. The hyperpolarization subsequently inhibits voltage-gated Ca²⁺ channels, reducing calcium influx and insulin secretion [1]. In vitro assays using isolated rat islets confirm significant suppression of glucose-stimulated insulin release, with efficacy approximately 40-60% of that observed with equimolar diazoxide concentrations.
Table 1: Electrophysiological and Insulin Release Modulation by Benzothiazine Derivatives
Compound | Membrane Hyperpolarization (EC₅₀, µM) | Insulin Release Inhibition (IC₅₀, µM) | Relative Efficacy vs. Diazoxide |
---|---|---|---|
Diazoxide (Benzothiadiazine control) | 12.5 ± 1.8 | 8.3 ± 0.9 | 100% |
4-(4-methylphenyl) benzothiazine | 38.2 ± 4.7 | 25.6 ± 3.1 | 45% |
Ring-opened analogue (e.g., 4c) | >100 | >100 | <15% |
The 4-(4-methylphenyl) group contributes critically to activity—replacing it with smaller alkyl groups (e.g., methyl) diminishes potency, while ortho-substituted aryl variants (e.g., 4-(o-tolyl)) enhance membrane penetration due to increased lipophilicity (logP ≈ 3.2) [3] [6]. Unlike earlier benzothiadiazines, however, this benzothiazine exhibits reduced efficacy in patch-clamp assays measuring whole-cell Kir6.2/SUR1 currents, suggesting steric or electronic differences in SUR1 binding interactions despite scaffold similarities [1].
The benzothiazine core of 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide places it within a broader medicinal chemistry landscape of bioactive sulfur-nitrogen heterocycles. Key analogues include:
Table 2: Structural and Activity Comparison of Sulfur-Containing Heterocycles
Scaffold | Key Structural Features | Primary Biological Activities | Potency Metrics |
---|---|---|---|
4H-1,4-Benzothiazine 1,1-dioxide | C2-carbonitrile; N4-aryl substitution | KATP activation; Insulin release inhibition | IC₅₀ (Insulin): 25.6 µM [1] |
4H-1,2,4-Benzothiadiazine 1,1-dioxide | N2/N4 in ring; C3-aminoalkyl groups | KATP activation; Vasodilation | EC₅₀ (KATP): 0.2–12 µM [1] |
Pyrazolo[3,4-c][1,2]benzothiazine | Fused pyrazole; 5,5-dioxide | FAK inhibition; NorA efflux inhibition | FAK IC₅₀: 0.64 µM [5] |
1,2-Benzothiazine 1,1-dioxide | C3-carboxamide (oxicam-type) | COX-1/2 inhibition; Antimicrobial | MIC (S. aureus): 0.00975 mg/mL [8] |
Synthetic accessibility enhances the benzothiazine scaffold’s utility. Modern routes employ base-induced ring expansion under ultrasonication—using 5% NaOH to convert 1,3-benzothiazolium cations and α-haloketones to 1,4-benzothiazines efficiently [7]. Computational studies (DFT, B3LYP/6-31G(d)) corroborate experimental NMR and X-ray data, confirming the planarity of the tricyclic system and the electron-withdrawing influence of the C2-carbonitrile and S1-dioxide groups [7].
The compound’s KATP activation underpins its potential for managing metabolic and vascular disorders. In anaesthetized rat models, intravenous administration reduces systolic blood pressure by 15–20% within 30 minutes, attributable to vascular smooth muscle KATP activation and vasodilation [1]. Concurrently, plasma insulin levels decrease by 40–60% during hyperglycemic clamps, confirming target engagement in pancreatic β-cells. This dual activity suggests applicability in pathological hyperinsulinemia (e.g., insulinoma, persistent hyperinsulinemic hypoglycemia of infancy) or hypertension, though with narrower therapeutic indices than diazoxide due to reduced potency.
Compared to classical KATP openers, however, 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide exhibits tissue-selectivity biases. While diazoxide non-selectively activates pancreatic, vascular, and neuronal KATP isoforms, this benzothiazine shows 3-fold selectivity for SUR1 (pancreatic) over SUR2B (vascular) subtypes in radioligand displacement assays. Such selectivity may mitigate dose-limiting hypotension in metabolic indications. Molecular dynamics simulations suggest the 4-methylphenyl group’s hydrophobic interactions within SUR1’s TMD-NBD interface contribute to this bias [3] [6].
Ongoing optimization focuses on:
Table 3: In Vivo Pharmacological Effects of 4-(4-methylphenyl) Benzothiazine Derivative
Model | Dose (IV) | Effect on Insulin | Effect on Blood Pressure | Duration |
---|---|---|---|---|
Normoglycemic rats | 1 mg/kg | ↓ 35% | ↔ | 60 min |
Hyperglycemic clamps (rats) | 3 mg/kg | ↓ 58% | ↓ 12% | 90 min |
Insulinoma xenograft (mice) | 10 mg/kg | ↓ 62% | ↓ 18% | 120 min |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8